alpha-Tocopherol nicotinate
Description
Vitamin E nicotinate (tocopheryl nicotinate) is an ester formed by linking α-tocopherol (vitamin E) to nicotinic acid (vitamin B3) via an ester bond . This synthetic derivative combines the antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of niacin. It is metabolized in vivo to release free α-tocopherol and nicotinic acid, but emerging evidence suggests it may also function independently as a signaling molecule .
Vitamin E nicotinate has been studied for its roles in cardiovascular health, anti-inflammatory responses, and lipid metabolism.
Properties
CAS No. |
16676-75-8 |
|---|---|
Molecular Formula |
C35H53NO3 |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1 |
InChI Key |
MSCCTZZBYHQMQJ-BRALORKRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Other CAS No. |
51898-34-1 43119-47-7 16676-75-8 |
Synonyms |
3-dl-alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer tocopheryl nicotinate |
Origin of Product |
United States |
Preparation Methods
Nicotinoyl Chloride as an Electrophilic Agent
Nicotinoyl chloride, derived from nicotinic acid and chlorinating agents (e.g., thionyl chloride), reacts with α-tocopherol’s phenolic hydroxyl group to form VE nicotinate. A representative protocol involves:
-
Dissolving α-tocopherol (0.116 mol) and nicotinoyl chloride (0.116 mol) in toluene.
-
Adding triethylamine (0.116 mol) as an acid scavenger at 20°C.
-
Reacting for 4–6 hours, followed by aqueous workup and ethanol recrystallization.
This method achieves crude yields of 89–97%, but requires stringent control of moisture and generates hydrochloric acid as a byproduct, necessitating corrosion-resistant equipment.
Triphosgene-Mediated Synthesis
Reaction Mechanism and Optimization
The CN102816153B patent introduces a one-pot synthesis using triphosgene (bis(trichloromethyl) carbonate) as a mild chlorinating agent. Key advantages include reduced corrosivity and higher selectivity. The reaction proceeds via in situ generation of nicotinoyl chloride:
Subsequent esterification with α-tocopherol yields VE nicotinate. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Tocopherol:Acid:Triphosgene:Et₃N) | 1:1.1–1.5:0.37–0.5:2.2–4.5 | Maximizes conversion (≤96.5%) |
| Temperature | -5°C to 20°C | Prevents decomposition |
| Solvent | Toluene or Dichloromethane | Enhances solubility |
Industrial-Scale Protocol
-
Step 1 : Nicotinic acid (14.3 g, 0.116 mol) and triphosgene (11.3 g, 0.038 mol) are dissolved in toluene (150 mL).
-
Step 2 : α-Tocopherol (50 g, 0.116 mol) is added, followed by dropwise addition of triethylamine (11.74 g, 0.116 mol) at 20°C.
-
Step 3 : Post-reaction, the mixture is washed with sodium bicarbonate and purified via ethanol recrystallization, yielding 49.7 g (80% recovery) of 99.5% pure product.
Transesterification Approaches
Vitamin E Acetate and Nicotinoyl Esters
Transesterification avoids direct handling of chlorinating agents. For example:
-
Vitamin E acetate (4.1 g) and methyl nicotinate (4.79 g) are refluxed in xylene with sodium methoxide.
-
Heating at 170°C for 6 hours yields VE nicotinate (77.5%) after molecular distillation.
While operationally simpler, this method suffers from lower yields and energy-intensive distillation steps.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nicotinoyl Chloride | 89–97 | 98–99.5 | High selectivity | Corrosive byproducts |
| Triphosgene | 89.2–96.5 | 99.3–99.7 | Mild conditions, scalable | Requires strict temperature control |
| Transesterification | 70–77.5 | 95–98 | Avoids chlorinating agents | High energy input, lower yields |
Triphosgene-mediated synthesis emerges as the most industrially viable method due to its balance of yield, safety, and environmental compliance.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
Toluene and dichloromethane are reclaimed via vacuum distillation (≥90% recovery), reducing raw material costs. Sodium bicarbonate washes neutralize residual HCl, generating innocuous sodium chloride and carbon dioxide.
Cost Analysis
-
Raw Materials : Nicotinic acid ($20/kg) and triphosgene ($15/kg) contribute to 60% of total costs.
-
Energy : Cooling to -5°C adds 15–20% to operational expenses.
Quality Control and Analytical Techniques
Scientific Research Applications
Cardiovascular Health
Vitamin E nicotinate has been studied for its role in cardiovascular health, particularly concerning its effects on blood rheology and oxidative stress.
-
Case Study: Diabetic Patients
A study conducted by Chung et al. examined the effects of α-tocopheryl nicotinate on hemorheological properties in seven female patients with type 2 diabetes. The treatment involved oral administration of 900 mg/day for three months. Results indicated significant improvements in blood viscosity and red blood cell deformability, suggesting enhanced microcirculation without notable changes in plasma viscosity or red blood cell rigidity . -
Mechanism of Action
The compound appears to reduce lipid peroxidation stress in erythrocyte membranes, as demonstrated by a decrease in malondialdehyde levels, which are markers of oxidative stress. While levels remained elevated compared to healthy controls, the reduction was significant, indicating potential benefits for diabetic patients with retinopathy .
Anti-inflammatory Properties
Vitamin E nicotinate has been identified as having anti-inflammatory effects through mechanisms that do not solely rely on free radical scavenging.
-
Research Findings
A computational analysis highlighted that vitamin E nicotinate can act as an anti-inflammatory molecule. This action is attributed to its ability to modulate cellular signaling pathways independent of direct antioxidant activity . -
Cell Signaling
Metabolomics studies have shown that vitamin E nicotinate influences various primary fatty acid amides and activates mitogen-activated protein kinases (MAPKs), which are crucial in cellular response mechanisms . This suggests that the compound may play a role in regulating inflammation and cellular stress responses.
Potential in Treating Chronic Diseases
The unique properties of vitamin E nicotinate make it a candidate for addressing various chronic diseases.
-
Heart Failure Studies
Research indicates that levels of α-tocopheryl nicotinate are significantly reduced in heart failure models. This reduction suggests a potential role for this compound in cardiac health and its importance in metabolic processes related to heart function . -
Comparison with Other Forms of Vitamin E
Studies have suggested differences in metabolism and efficacy between vitamin E nicotinate and other forms such as α-tocopherol or α-tocopheryl acetate. These differences may influence therapeutic outcomes in chronic disease management .
Summary of Research Findings
The following table summarizes key findings from various studies on vitamin E nicotinate:
Mechanism of Action
Tocopheryl nicotinate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and prevents lipid peroxidation, protecting cells from oxidative damage.
Lipid Regulation: The compound reduces total serum cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.
Cell Signaling: Tocopheryl nicotinate activates mitogen-activated protein kinases, influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Vitamin E Derivatives
Structural and Functional Differences
Key Insights :
- Antioxidant Activity : Free α-tocopherol directly scavenges free radicals, while esterified forms (nicotinate, acetate, succinate) require enzymatic hydrolysis to release active vitamin E .
- Bioactivity : Vitamin E nicotinate uniquely combines vitamin E and niacin effects, such as improving blood viscosity in diabetic patients and enhancing anti-inflammatory signaling .
Pharmacokinetic Profiles
Data from human and animal studies reveal differences in absorption, metabolism, and bioavailability:
Table 1: Pharmacokinetic Parameters in Humans
Key Insights :
Key Insights :
- Vitamin E nicotinate uniquely enhances anti-inflammatory pathways (e.g., ERK phosphorylation) and upregulates anti-inflammatory lipids like anandamide, independent of its hydrolysis products .
- In clinical trials, vitamin E nicotinate combined with berberine outperformed simvastatin in improving lipid profiles (TG, LDL-C) in dyslipidemic patients .
Metabolic and Stability Considerations
- Hydrolysis Rate : Nicotinate esters are hydrolyzed by human serum albumin, with rates varying by ester structure (e.g., tert-butyl nicotinate is stable, while 2-butoxyethyl nicotinate hydrolyzes rapidly) .
- Tissue Distribution: In rats, vitamin E nicotinate shows faster turnover and lower tissue accumulation compared to α-tocopheryl acetate, suggesting differences in metabolic fate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
